(R)-7-Hydroxywarfarin is a chiral compound and a significant metabolite of warfarin, a widely used anticoagulant. Warfarin itself is a vitamin K antagonist primarily used to prevent thrombosis and embolism in various medical conditions. The (R)-enantiomer of 7-hydroxywarfarin is generated through the metabolic activity of cytochrome P450 enzymes, particularly CYP2C9, which plays a crucial role in the pharmacokinetics of warfarin.
(R)-7-Hydroxywarfarin is primarily derived from the metabolism of warfarin in the liver. The conversion involves hydroxylation at the 7-position of the warfarin molecule, facilitated by cytochrome P450 enzymes. This metabolic pathway is essential for understanding the pharmacological effects and interactions of warfarin in patients.
(R)-7-Hydroxywarfarin belongs to the class of compounds known as coumarins. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms.
The synthesis of (R)-7-hydroxywarfarin can be achieved through various methods, primarily focusing on asymmetric synthesis techniques that yield enantiomerically pure products.
(R)-7-Hydroxywarfarin has a complex molecular structure characterized by its coumarin backbone and hydroxyl functional group.
(R)-7-Hydroxywarfarin participates in various chemical reactions, particularly those involving metabolic pathways.
The mechanism by which (R)-7-hydroxywarfarin exerts its effects is closely tied to its role as a metabolite of warfarin.
Understanding the physical and chemical properties of (R)-7-hydroxywarfarin is essential for its application in pharmacology.
(R)-7-Hydroxywarfarin has several scientific applications primarily related to its role in pharmacology and toxicology.
The formation and elimination kinetics of (R)-7-Hydroxywarfarin significantly influence warfarin's disposition and clinical effects:
Metabolic Formation: (R)-7-Hydroxywarfarin is generated via CYP-mediated oxidation at the 7-position of the coumarin ring. While CYP1A2 serves as the primary catalyst, CYP3A4 contributes substantially, and CYP2C9 exhibits minor activity toward R-warfarin [4] [6]. This multi-enzyme involvement creates a complex metabolic landscape vulnerable to inhibition or induction by coadministered drugs. Formation rates display considerable interindividual variability (approximately 3.5-fold differences in Vmax values), partly attributable to genetic polymorphisms in these enzymes [5].
Clearance Pathways: Following formation, (R)-7-Hydroxywarfarin undergoes extensive glucuronidation by UDP-glucuronosyltransferases (UGTs), primarily UGT1A10, followed by UGT1A8, UGT1A3, and UGT1A9 [7]. This conjugation facilitates biliary excretion and represents the major elimination route. In vitro studies demonstrate that the glucuronidation efficiency (CLint) for (R)-7-Hydroxywarfarin (0.38 ± 0.11 mL/min/mg protein) significantly exceeds that of its S-enantiomer (0.22 ± 0.08 mL/min/mg protein), contributing to the overall faster clearance of R-warfarin compared to S-warfarin [7]. This enantioselective conjugation creates divergent metabolic fates for the enantiomers.
Enzyme Inhibition: (R)-7-Hydroxywarfarin functions as a competitive inhibitor of CYP2C9-mediated S-warfarin metabolism, though with lower potency (Ki ≈ 25 μM) compared to other hydroxywarfarins like the 10-hydroxy metabolite (Ki ≈ 8 μM) [5]. Despite this weaker affinity, its relatively high plasma concentration (often 5-10 times that of S-warfarin) enhances its biological significance as an inhibitor. This inhibition creates a potential feedback loop wherein metabolites can modulate the metabolism of the more potent S-enantiomer, contributing to the nonlinear pharmacokinetics observed with warfarin [5] [8].
Table 1: Comparative Metabolic Parameters of (R)-7-Hydroxywarfarin and Related Metabolites
Parameter | (R)-7-Hydroxywarfarin | (S)-7-Hydroxywarfarin | R-10-Hydroxywarfarin |
---|---|---|---|
Primary Forming CYP Enzymes | CYP1A2 > CYP3A4 >> CYP2C9 | CYP2C9 | CYP3A4 |
Glucuronidation CLint (mL/min/mg) | 0.38 ± 0.11 | 0.22 ± 0.08 | Not Glucuronidated |
CYP2C9 Inhibition Constant (Ki, μM) | ~25 | ~25 | ~8 |
Relative Plasma Abundance | High | Very High | Moderate |
The structural and functional characteristics of (R)-7-Hydroxywarfarin reveal critical enantiomeric distinctions impacting warfarin's pharmacology:
Stereochemical Configuration: The defining feature of (R)-7-Hydroxywarfarin is its absolute configuration at the chiral center (C3) of the 4-hydroxycoumarin ring, designated as R. This configuration differs from its enantiomer, (S)-7-Hydroxywarfarin, which possesses the S configuration at C3. While both enantiomers share the identical molecular formula (C19H16O5) and core chemical structure, their three-dimensional orientation differs significantly, leading to distinct interactions with biological macromolecules like enzymes and plasma proteins [4] [9]. This stereochemical divergence underpins their differing pharmacokinetic and pharmacodynamic profiles.
Enantioselective Recognition: Enzymes involved in the metabolism and transport of 7-hydroxywarfarin exhibit pronounced stereoselectivity. UGTs display a marked preference for conjugating the R-enantiomer over the S-enantiomer, contributing to the faster clearance of (R)-7-Hydroxywarfarin [7]. Conversely, cytosolic reductases like carbonyl reductase 1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3), which can further metabolize hydroxywarfarins by reducing the ketone at C11, generally show greater activity toward R-configured substrates and generate S-configured alcohol metabolites [8]. This enantioselective recognition extends to interactions with CYP enzymes, influencing inhibitory potency.
Binding Interactions: Molecular modeling suggests that (R)-7-Hydroxywarfarin binds within the CYP2C9 active site but with an orientation distinct from S-warfarin and its metabolites. The hydroxyl group at position 7 potentially forms a hydrogen bond network involving residues like Asn204, while the coumarin ring occupies a hydrophobic region near Phe114 and Leu208 [5] [9]. This binding mode differs from that of the more potent inhibitor (R)-10-Hydroxywarfarin, which likely positions its 10-hydroxyl group closer to the heme iron, explaining its lower Ki value. The steric constraints imposed by the R configuration at C3 limit optimal binding interactions compared to some S-configured hydroxywarfarins for certain enzymes.
Table 2: Structural and Functional Attributes of (R)-7-Hydroxywarfarin
Attribute | Characteristic | Functional Consequence |
---|---|---|
C3 Configuration | R | Determines enantioselective recognition by metabolizing enzymes and transporters |
7-Hydroxyl Group | Present on coumarin ring | Site for glucuronidation; Influences hydrogen bonding potential with enzymes like CYP2C9 |
Ketone at C11 | Intact carbonyl | Potential site for reductase activity (CBR1/AKR1C3) forming warfarin alcohols |
Plasma Protein Binding | High (~96%), primarily albumin | Reduced free fraction compared to parent warfarin; Limits tissue distribution |
The enantioselective formation and disposition of (R)-7-Hydroxywarfarin carry substantial clinical implications for warfarin therapy:
Analytical Challenges and Monitoring: Accurately quantifying (R)-7-Hydroxywarfarin alongside other isomeric and enantiomeric metabolites in patient plasma presents significant analytical hurdles. Techniques like chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) using specialized columns (e.g., HYPERSIL CHIRAL-OT) are essential for resolving (R)-7-Hydroxywarfarin from its S-enantiomer and from other positional isomers (6-, 8-hydroxywarfarin) [4]. Monitoring plasma concentrations of (R)-7-Hydroxywarfarin, particularly relative to the parent R-warfarin (R-7-OH-Warfarin / R-Warfarin ratio), offers a potential phenotypic probe for assessing the in vivo activity of CYP1A2 and CYP3A4 [4] [6]. Low metabolic ratios may indicate impaired enzyme function due to genetic polymorphisms, inhibition by co-medications, or liver disease, potentially signaling an increased risk of elevated warfarin levels and bleeding.
Pharmacogenomic Impact: Genetic polymorphisms in enzymes governing (R)-7-Hydroxywarfarin's metabolism influence warfarin response. While CYP2C9 polymorphisms profoundly affect S-warfarin and thus dominate pharmacogenomic dosing algorithms, variations in genes controlling R-warfarin clearance (CYP1A2, CYP3A4, CYP3A5) also contribute to dose variability, particularly in patients with specific VKORC1 genotypes [1]. The study by PMC3555060 demonstrated that the relative anticoagulant potency ratio between R- and S-warfarin was 1.21-fold higher (95% CI 1.05, 1.41) in subjects homozygous for the VKORC1 1173 TT genotype compared to the CC genotype [1]. This suggests that genetic variation in the drug target itself modulates the clinical contribution of R-warfarin and its metabolites like (R)-7-Hydroxywarfarin to the overall anticoagulant effect.
Drug Interaction Risks: Coadministered drugs that inhibit or induce CYP1A2 or CYP3A4 can significantly alter (R)-7-Hydroxywarfarin formation and thus R-warfarin clearance. Potent inhibitors of CYP1A2 (e.g., fluvoxamine, ciprofloxacin) can decrease (R)-7-Hydroxywarfarin formation, leading to accumulation of parent R-warfarin and potentially enhancing anticoagulation [6]. Inducers like tobacco smoke (CYP1A2) and rifampin (CYP3A4) can accelerate R-warfarin clearance via increased 7-hydroxylation, potentially reducing efficacy [1] [6]. Furthermore, because (R)-7-Hydroxywarfarin itself inhibits CYP2C9, conditions or co-medications that elevate its plasma concentration (e.g., impaired glucuronidation) could potentiate S-warfarin levels by reducing its metabolic clearance, creating a complex interaction network [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7